molecular formula C7H4F3NaO2S2 B13646796 Sodium 4-((trifluoromethyl)thio)benzenesulfinate

Sodium 4-((trifluoromethyl)thio)benzenesulfinate

Cat. No.: B13646796
M. Wt: 264.2 g/mol
InChI Key: QJYKDGPPKTYDQJ-UHFFFAOYSA-M
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Description

Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzene ring, and a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modification of their activity. The sulfinate group can participate in redox reactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(trifluoromethyl)benzenesulfonate
  • Sodium 4-(trifluoromethyl)benzenesulfinate
  • Sodium 4-(trifluoromethyl)benzene-1-sulfonate

Uniqueness

Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is unique due to the presence of both a trifluoromethyl group and a sulfinate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .

Properties

Molecular Formula

C7H4F3NaO2S2

Molecular Weight

264.2 g/mol

IUPAC Name

sodium;4-(trifluoromethylsulfanyl)benzenesulfinate

InChI

InChI=1S/C7H5F3O2S2.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

QJYKDGPPKTYDQJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

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